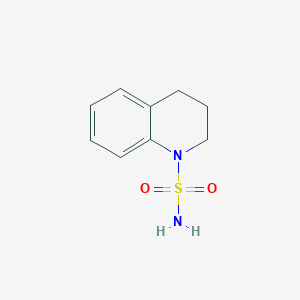
1,2,3,4-Tetrahydroquinoline-1-sulfonamide
Overview
Description
1,2,3,4-Tetrahydroquinoline-1-sulfonamide is a chemical compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, such as tubulin , which plays a crucial role in cell division and structure.
Mode of Action
It’s structurally similar compound has been found to inhibit tubulin polymerization . This suggests that 1,2,3,4-Tetrahydroquinoline-1-sulfonamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Result of Action
Based on the potential target of tubulin, it could potentially disrupt microtubule dynamics, affecting cell division and other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroquinoline-1-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as protein kinase R (PKR) and the NLRP3 inflammasome . The interaction with PKR involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to a reduction in the phosphorylation of downstream targets, which can modulate various cellular processes.
Additionally, this compound interacts with the NLRP3 inflammasome, a critical component of the innate immune system. By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . These interactions highlight the potential of this compound as a therapeutic agent in the treatment of inflammatory diseases.
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of PKR by this compound can lead to alterations in cell signaling pathways that are dependent on PKR activity. This can result in changes in gene expression profiles, particularly those genes involved in stress responses and inflammatory pathways .
Furthermore, the inhibition of the NLRP3 inflammasome by this compound can lead to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This reduction in cytokine production can modulate immune responses and reduce inflammation . These cellular effects underscore the potential of this compound in modulating immune and inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and the subsequent inhibition of their activity. The compound binds to the active site of PKR, preventing its phosphorylation and activation. This inhibition can lead to a decrease in the phosphorylation of downstream targets, thereby modulating various cellular processes .
In the case of the NLRP3 inflammasome, this compound inhibits its activation by binding to key components of the inflammasome complex. This binding prevents the assembly and activation of the inflammasome, leading to a reduction in the production of pro-inflammatory cytokines . These molecular interactions highlight the potential of this compound as a modulator of enzyme activity and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions such as high temperatures or strong acidic or basic environments can lead to degradation and a reduction in its effectiveness.
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages. At lower doses, the compound can effectively inhibit PKR and the NLRP3 inflammasome, leading to anti-inflammatory effects without significant toxicity . At higher doses, there is a potential for toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions.
Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects on PKR and the NLRP3 inflammasome. Beyond this threshold, increasing the dosage does not significantly enhance the effects but may increase the risk of toxicity . These findings underscore the importance of optimizing dosage levels to balance efficacy and safety.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and effectiveness. The compound is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites can have different levels of activity and may contribute to the overall effects of the compound.
The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites. This can influence cellular processes and the overall pharmacokinetics of the compound . Understanding these metabolic pathways is crucial for optimizing the use of this compound in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. The compound is transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters . These transporters facilitate the uptake and distribution of the compound within cells, ensuring its availability at the target sites.
Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation. These interactions can affect the concentration of the compound at specific cellular compartments, thereby modulating its activity and effectiveness . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These signals ensure that this compound reaches the appropriate subcellular locations where it can exert its effects.
For example, the compound may be localized to the cytoplasm, where it can interact with cytoplasmic enzymes such as PKR. Alternatively, it may be directed to specific organelles, such as the mitochondria, where it can influence mitochondrial functions and metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-1-sulfonamide can be synthesized through several methods. One common approach involves the reduction of quinoline followed by sulfonation. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. The sulfonation step typically involves the reaction with sulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the same basic steps of reduction and sulfonation but is optimized for large-scale production with controlled reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline sulfonamide derivatives.
Reduction: Further reduction can lead to the formation of fully saturated sulfonamide compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of bases like sodium hydride.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline sulfonamides, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-1-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the sulfonamide group, leading to different reactivity and applications.
Quinoline: The fully aromatic counterpart, which has different chemical properties and uses.
Sulfanilamide: A simpler sulfonamide compound used primarily as an antimicrobial agent.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-1-sulfonamide is unique due to the combination of the tetrahydroquinoline core and the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3,4-dihydro-2H-quinoline-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVDUBWHMSFQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152573-61-9 | |
| Record name | 1,2,3,4-tetrahydroquinoline-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)
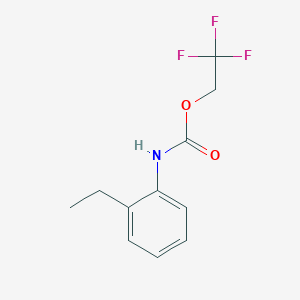
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)
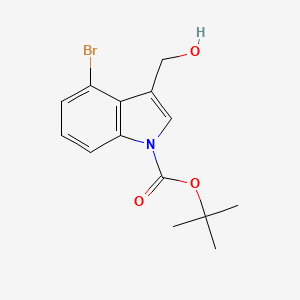
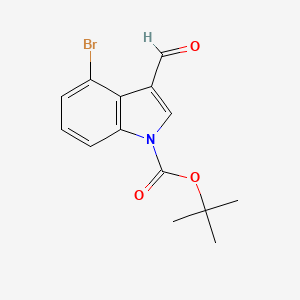
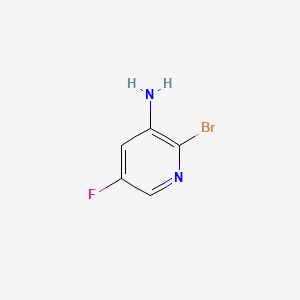
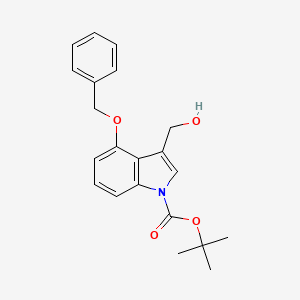
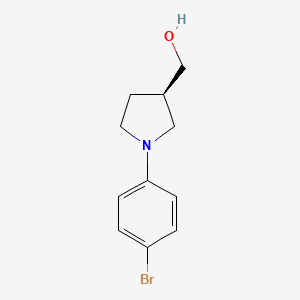
![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)

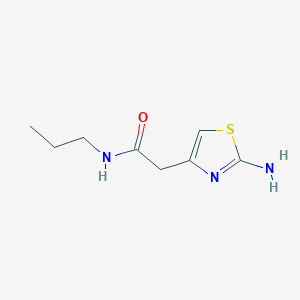
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)

